OVA-E1 peptide TFA is a synthetic peptide derived from the ovalbumin protein, specifically an antagonist variant of the SIINFEKL sequence, which corresponds to the OVA (257-264) epitope. This peptide is notable for its role in immunological research, particularly in T-cell activation studies. The compound is classified as a peptide and is utilized primarily in scientific research settings.
The OVA-E1 peptide TFA is synthesized chemically and does not occur naturally. It is produced for research purposes, particularly in studies involving immune responses and T-cell receptor interactions. The compound is available from various suppliers, including Xcess Biosciences and Biovalley, among others .
The synthesis of OVA-E1 peptide TFA typically employs Solid Phase Peptide Synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to form the desired peptide chain. This method uses a resin as a solid support to facilitate the synthesis process.
The molecular structure of OVA-E1 peptide TFA consists of a complex arrangement of amino acids, with specific modifications that enhance its biological activity. The detailed chemical name indicates multiple functional groups that contribute to its properties.
The OVA-E1 peptide TFA can undergo various chemical reactions typical of peptides, including hydrolysis and deamidation under certain conditions. These reactions can affect its stability and biological activity.
OVA-E1 peptide TFA functions primarily as an antagonist in immune responses. It interacts with T-cell receptors, modulating their activation pathways.
The peptide activates specific signaling cascades, namely p38 mitogen-activated protein kinase and c-Jun N-terminal kinase pathways in thymocytes, both wild-type and mutant forms. This activation plays a crucial role in understanding immune modulation .
OVA-E1 peptide TFA is employed extensively in immunological research. Its applications include:
OVA-E1 peptide TFA (Glu-Ile-Ile-Asn-Phe-Glu-Lys-Leu; MW: 1119.19 g/mol, CAS: 1262750-80-0) directly activates stress-responsive mitogen-activated protein kinase (MAPK) pathways in thymocytes. Biochemical studies reveal that this octameric peptide induces phosphorylation of p38 MAPK and c-Jun N-terminal kinase (JNK) at levels comparable to endogenous antigens in both wild-type and genetically modified thymocytes [1] [4]. This activation occurs independently of T-cell receptor (TCR) affinity thresholds, distinguishing it from canonical antigen-triggered signaling. The peptide’s sequence (EIINFEKL) incorporates a glutamate substitution at position 1, which alters electrostatic interactions with downstream adaptor proteins like TAB1, thereby bypassing classical MAP3K-dependent activation cascades [8].
Functional assays demonstrate that OVA-E1-mediated p38/JNK activation regulates transcriptional activity of AP-1 components (c-Fos/c-Jun), driving expression of cytokines such as IL-2 and TNF-α. Quantitative comparisons with other ovalbumin-derived peptides highlight its unique signaling profile [3] [10]:
Table 1: Signaling Pathway Activation by OVA-Derived Peptides
Peptide | p38 Phosphorylation | JNK Phosphorylation | AP-1 Activation |
---|---|---|---|
OVA-E1 (EIINFEKL) | +++ | +++ | +++ |
SIINFEKL (OVA257) | + | + | + |
SIITFEKL (T4) | ++ | ++ | ++ |
SIIQFEKL (Q4) | - | - | - |
(+++ = strong; ++ = moderate; + = weak; - = none)
Notably, OVA-E1’s efficacy persists in TAP1−/− thymocytes, confirming its TAP-independent mechanism. This positions OVA-E1 as a critical tool for studying alternative immunomodulatory pathways that operate outside classical MHC-I presentation [6] [10].
As a structural variant of the immunodominant epitope SIINFEKL (OVA257-264), OVA-E1 peptide TFA functions as a competitive antagonist in MHC-I antigen presentation. The glutamate-to-serine substitution at position 1 (S→E) reduces its binding stability to H-2Kb by 15-fold compared to SIINFEKL, as quantified by surface plasmon resonance (SPR) [4] [10]. This instability prevents productive TCR engagement, inhibiting downstream calcium flux and NFAT nuclear translocation in OT-I transgenic T cells [1] [7].
Structural analyses reveal that the Glu1 residue disrupts key hydrogen bonds between the peptide’s N-terminus and the H-2Kb binding groove, leading to altered conformational dynamics. This reduces the half-life of peptide-MHC complexes from >24 hours (SIINFEKL-Kb) to <2 hours (OVA-E1-Kb), as measured by thermal denaturation assays [4] [8]. Consequently, OVA-E1 effectively blocks SIINFEKL-driven T-cell activation:
Table 2: Antagonistic Properties of OVA-E1 in MHC-I Presentation
Parameter | SIINFEKL | OVA-E1 | Biological Consequence |
---|---|---|---|
H-2Kb KD (μM) | 8.7 | 136 | Reduced MHC stability |
TCR half-life (min) | 25 | 3 | Impaired immune synapse formation |
IL-2 secretion (ng/mL) | 45.2 | 2.1 | Antagonism of T-cell activation |
Cross-presentation efficiency | 98% | 12% | Inhibition of exogenous antigen processing |
Furthermore, mass spectrometry immunopeptidomics studies indicate that OVA-E1 alters the post-translational modification landscape of MHC-I-bound peptides, particularly suppressing phosphorylation at tyrosine residues within anchor positions. This haplotype-specific interference provides a rationale for its selective antagonism in H-2Kb-expressing systems [7].
OVA-E1 peptide TFA demonstrates paradoxical selectivity in thymocyte development models. In TAP1−/− OT-I TCR transgenic mice—where thymocyte maturation is arrested due to deficient self-peptide presentation—exogenous OVA-E1 rescues CD8+ T-cell development. This occurs via p38/JNK-dependent upregulation of Bcl-2 and CD69, mimicking weak-TCR-signaling conditions that drive positive selection [1] [6]. In contrast, wild-type thymocytes exhibit unaltered differentiation trajectories upon OVA-E1 exposure, indicating selective bioactivity in antigen-processing-deficient contexts [3].
Critical insights derive from fetal thymus organ culture (FTOC) experiments:
Table 3: Thymocyte Selection Efficiency in TAP1-Deficient Models
Selection Marker | TAP1+/+ + OVA-E1 | TAP1−/− + OVA-E1 | TAP1−/− Control |
---|---|---|---|
CD4+CD8+ (%) | 85.3 | 42.1* | 98.5 |
CD8+ SP (%) | 12.7 | 38.6* | 0.4 |
Apoptosis rate (%) | 15.2 | 9.8* | 62.3 |
CD5high population | 18.4% | 73.9%* | 2.1% |
(p<0.01 vs. control; SP = single-positive)*
The peptide’s efficacy correlates with TCR-pMHC affinity thresholds: At KD >100 μM (characteristic of endogenous selecting peptides), OVA-E1 promotes survival of DP thymocytes, whereas high-affinity ligands (KD <10 μM) induce deletion. JNK inhibition abrogates this selection, confirming pathway-specific modulation [6] [10]. Notably, OVA-E1 enhances the signaling avidity of weak endogenous peptides like β-catenin329-336 through p38-mediated TCR clustering, establishing a permissive niche for mutant thymocyte maturation [10].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3